4-[(2-Ethylbutanoyl)amino]benzoic acid
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Overview
Description
4-[(2-Ethylbutanoyl)amino]benzoic acid is an organic compound with the molecular formula C13H17NO3 and a molecular weight of 235.28 g/mol . This compound is primarily used in proteomics research and is known for its specific structural properties that make it a valuable tool in various scientific studies .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2-Ethylbutanoyl)amino]benzoic acid typically involves the reaction of benzoic acid with 2-ethylbutanoyl chloride in the presence of a base such as pyridine . The reaction proceeds through the formation of an amide bond between the benzoic acid and the 2-ethylbutanoyl group.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves careful control of temperature, pH, and reaction time to achieve the desired product.
Chemical Reactions Analysis
Types of Reactions
4-[(2-Ethylbutanoyl)amino]benzoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the amide group to an amine.
Substitution: The aromatic ring allows for electrophilic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents such as nitric acid (HNO3) for nitration and bromine (Br2) for bromination are employed.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
4-[(2-Ethylbutanoyl)amino]benzoic acid is widely used in scientific research, including:
Chemistry: As a reagent in organic synthesis and analytical chemistry.
Biology: In studies involving protein interactions and enzyme activity.
Industry: Used in the production of various chemical intermediates and specialty chemicals.
Mechanism of Action
The mechanism of action of 4-[(2-Ethylbutanoyl)amino]benzoic acid involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, affecting their activity and function. This interaction is mediated through hydrogen bonding, hydrophobic interactions, and van der Waals forces .
Comparison with Similar Compounds
Similar Compounds
4-Aminobenzoic acid (PABA): Known for its role in the synthesis of folate by bacteria.
4-(2-Aminoethyl)benzoic acid: Used in various biochemical applications.
Uniqueness
4-[(2-Ethylbutanoyl)amino]benzoic acid is unique due to its specific structural features, which allow for selective binding and interaction with biological molecules. This makes it a valuable tool in proteomics research and other scientific studies .
Properties
IUPAC Name |
4-(2-ethylbutanoylamino)benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO3/c1-3-9(4-2)12(15)14-11-7-5-10(6-8-11)13(16)17/h5-9H,3-4H2,1-2H3,(H,14,15)(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PURUEQNIYXFNAH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)C(=O)NC1=CC=C(C=C1)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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